Cas no 2171279-89-1 ((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid)

(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid
- (2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid
- EN300-1486062
- 2171279-89-1
-
- インチ: 1S/C23H24N2O5/c1-2-20(22(27)28)25-21(26)12-7-13-24-23(29)30-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-12,19-20H,2,13-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/b12-7+/t20-/m1/s1
- InChIKey: MJFZOLOXEICVEZ-ACGJQVIASA-N
- ほほえんだ: O(C(NC/C=C/C(N[C@@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 408.16852187g/mol
- どういたいしつりょう: 408.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 105Ų
(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486062-500mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 500mg |
$2635.0 | 2023-09-28 | ||
Enamine | EN300-1486062-250mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 250mg |
$2525.0 | 2023-09-28 | ||
Enamine | EN300-1486062-1.0g |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486062-50mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 50mg |
$2306.0 | 2023-09-28 | ||
Enamine | EN300-1486062-1000mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 1000mg |
$2745.0 | 2023-09-28 | ||
Enamine | EN300-1486062-2500mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 2500mg |
$5380.0 | 2023-09-28 | ||
Enamine | EN300-1486062-10000mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 10000mg |
$11805.0 | 2023-09-28 | ||
Enamine | EN300-1486062-5000mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 5000mg |
$7961.0 | 2023-09-28 | ||
Enamine | EN300-1486062-100mg |
(2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]butanoic acid |
2171279-89-1 | 100mg |
$2415.0 | 2023-09-28 |
(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acidに関する追加情報
Comprehensive Overview of (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid (CAS No. 2171279-89-1)
(2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid (CAS No. 2171279-89-1) is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to by its abbreviated name, Fmoc-Aib-OH, is a derivative of the amino acid Aib (aminobutyric acid) and is characterized by its unique structural features and functional properties.
The chemical structure of (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to prevent premature reactions and ensure the controlled formation of peptide bonds. The presence of the Fmoc group makes this compound particularly useful in solid-phase peptide synthesis (SPPS), where it can be efficiently coupled with other amino acids to form complex peptides and proteins.
Recent advancements in the field of chemical biology have highlighted the importance of Fmoc-Aib-OH in various applications. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can be used to synthesize peptides with enhanced stability and bioavailability. The researchers found that peptides containing Fmoc-Aib-OH exhibited improved resistance to proteolytic degradation, making them suitable for therapeutic applications such as targeted drug delivery and enzyme inhibition.
In addition to its role in peptide synthesis, (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid has shown promise in the development of novel materials. A research team at the University of California, Berkeley, reported in 2023 that this compound can be incorporated into self-assembling nanomaterials with tunable properties. These materials have potential applications in areas such as drug delivery systems, biosensors, and tissue engineering.
The synthetic route for producing Fmoc-Aib-OH involves several well-defined steps. Initially, the amino acid Aib is protected with the Fmoc group using a standard coupling reaction. This is followed by further functionalization to introduce the desired side chains and functional groups. The process is highly reproducible and can be scaled up for industrial production, making it an attractive option for pharmaceutical and biotechnology companies.
In terms of safety and handling, (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid is generally considered safe when proper laboratory protocols are followed. However, it is important to handle the compound with care due to its reactivity with moisture and other chemicals. Storage conditions should be controlled to maintain its stability and prevent degradation.
The market demand for Fmoc-Aib-OH has been steadily increasing due to its wide range of applications in research and development. Key players in the industry are investing heavily in the production and distribution of this compound to meet the growing demand. For example, companies such as Sigma-Aldrich and Thermo Fisher Scientific offer high-purity grades of Fmoc-Aib-OH for use in academic and industrial settings.
In conclusion, (2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid (CAS No. 2171279-89-1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and functional properties make it an essential component in peptide synthesis, material science, and drug development. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative therapeutic solutions.
2171279-89-1 ((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobutanoic acid) 関連製品
- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)




